molecular formula C5H12ClNO2 B599821 (S)-Methyl 3-aminobutanoate hydrochloride CAS No. 139243-55-3

(S)-Methyl 3-aminobutanoate hydrochloride

Cat. No.: B599821
CAS No.: 139243-55-3
M. Wt: 153.606
InChI Key: YNRQJTGGWNTZLJ-WCCKRBBISA-N
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Description

(S)-Methyl 3-aminobutanoate hydrochloride is a chiral compound with significant relevance in organic chemistry and pharmaceutical research. It is the hydrochloride salt of (S)-Methyl 3-aminobutanoate, which is an ester derivative of 3-aminobutanoic acid. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 3-aminobutanoate hydrochloride typically involves the esterification of (S)-3-aminobutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 3-aminobutanoate hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield (S)-3-aminobutanoic acid and methanol.

    Reductive Amination: The compound can undergo reductive amination to form secondary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reductive Amination: Reducing agents such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Major Products:

    Nucleophilic Substitution: Substituted amines or amides.

    Hydrolysis: (S)-3-aminobutanoic acid and methanol.

    Reductive Amination: Secondary amines.

Scientific Research Applications

(S)-Methyl 3-aminobutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Employed in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-aminobutanoate hydrochloride is primarily related to its role as a precursor in the synthesis of other compounds. It can interact with various molecular targets and pathways depending on the specific application. For instance, in pharmaceutical research, it may be used to synthesize compounds that modulate neurotransmitter activity or inhibit specific enzymes.

Comparison with Similar Compounds

  • (S)-Ethyl 3-aminobutanoate hydrochloride
  • (S)-3-aminobutanoic acid
  • ®-Methyl 3-aminobutanoate hydrochloride

Comparison:

  • (S)-Ethyl 3-aminobutanoate hydrochloride: Similar in structure but with an ethyl ester group instead of a methyl ester group. This difference can affect the compound’s reactivity and solubility.
  • (S)-3-aminobutanoic acid: The parent acid form, which lacks the ester group. It is more polar and may have different solubility and reactivity profiles.
  • ®-Methyl 3-aminobutanoate hydrochloride: The enantiomer of (S)-Methyl 3-aminobutanoate hydrochloride. The different stereochemistry can lead to different biological activities and interactions with chiral environments.

This compound stands out due to its specific stereochemistry and its utility as a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

methyl (3S)-3-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(6)3-5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRQJTGGWNTZLJ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139243-55-3
Record name Butanoic acid, 3-amino-, methyl ester, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139243-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl (3S)-3-aminobutanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5.0 g (43.4 mmol) of methyl 3-aminocrotonate, 70 ml of a 9.3% strength solution of 17 g (43 mmol) of HCl gas in anhydrous methanol and 0.22 g of Pt/C catalyst (Heraeus K0129) were introduced into a 160 ml Parr autoclave. The hydrogenation was carried out for 3 hours at 21-25° C. under 5-10 bar of hydrogen. The catalyst was then filtered off and the solvent was completely removed by distillation on a rotary evaporator. 6.34 g of pure methyl (RS)-3-amino-butyrate hydrochloride were obtained as an oil.
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5 g
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17 g
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0.22 g
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